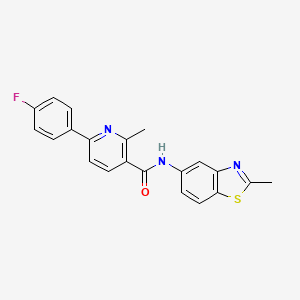

6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SB-782443 is a small molecule drug developed by GlaxoSmithKlineTRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . SB-782443 has shown potential in treating inflammatory pain by inhibiting the TRPV1 receptor .

Preparation Methods

The synthesis of SB-782443 involves the preparation of 6-phenylnicotinamide derivatives. The synthetic route includes the reaction of 4-fluorophenylboronic acid with 2-methyl-5-bromobenzothiazole under Suzuki coupling conditions to form the intermediate compound. This intermediate is then reacted with 6-chloronicotinoyl chloride to yield SB-782443 . The reaction conditions typically involve the use of palladium catalysts and appropriate solvents under controlled temperatures.

Chemical Reactions Analysis

SB-782443 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert SB-782443 to its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and nicotinamide moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry: It serves as a model compound for studying TRPV1 antagonists and their chemical properties.

Biology: The compound is used to investigate the role of TRPV1 in sensory neurons and pain pathways.

Mechanism of Action

SB-782443 exerts its effects by antagonizing the TRPV1 receptor. TRPV1 is a non-selective cation channel that responds to noxious heat, vanilloids, and extracellular protons. By inhibiting TRPV1, SB-782443 blocks the influx of calcium ions, thereby reducing the sensation of pain. This mechanism is particularly effective in inflammatory pain models .

Comparison with Similar Compounds

SB-782443 is unique among TRPV1 antagonists due to its high potency and favorable pharmacokinetic profile. Similar compounds include:

Capsaicin: An agonist of TRPV1, used for its analgesic properties.

CNTX-4975: A TRPV1 antagonist in clinical trials for pain management.

GRC-15300: Another TRPV1 antagonist being studied for its analgesic effects. Compared to these compounds, SB-782443 has shown remarkable in vivo activity and a favorable safety profile.

Properties

Molecular Formula |

C21H16FN3OS |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C21H16FN3OS/c1-12-17(8-9-18(23-12)14-3-5-15(22)6-4-14)21(26)25-16-7-10-20-19(11-16)24-13(2)27-20/h3-11H,1-2H3,(H,25,26) |

InChI Key |

QBATWTOFDFHEDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |

Synonyms |

6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide SB 782443 SB-782443 SB782443 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.